4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide
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Description
“4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H24N4O3S . It is a type of quinoxaline sulfonamide, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinoxaline sulfonamides, including “this compound”, involves several steps . The process begins with the reaction of o-phenylene diamine and 2-bromoacetophenones in ethanol under catalyst-free conditions. This leads to the formation of 2-(4-methoxyphenyl)-quinoxaline . Chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline using chlorosulfonic acid then results in 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . Finally, quinoxaline sulfonamides are synthesized by reacting quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H NMR . For instance, in the 1H NMR of 2-(4-methoxyphenyl) quinoxaline, the hydrogens of the 4-methoxy phenyl ring appear as two doublets at 8.33 and 7.15 ppm with a coupling constant of 8.9 Hz .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of o-phenylene diamine and 2-bromoacetophenones, chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline, and the reaction of quinoxaline sulfonyl chloride with different aromatic amines .Future Directions
The future directions for research on “4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide” and similar compounds could include further exploration of their pharmacological and biological activities, as well as the development of more efficient and environmentally friendly synthesis methods .
Properties
IUPAC Name |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-4-7-14-21-19-20(23-18-9-6-5-8-17(18)22-19)24-28(25,26)16-12-10-15(27-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRRQBRQKCDZCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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